molecular formula C24H16N2O3 B12917824 (2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate CAS No. 67335-02-8

(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate

Cat. No.: B12917824
CAS No.: 67335-02-8
M. Wt: 380.4 g/mol
InChI Key: JRMHNSFCGXFUSM-UHFFFAOYSA-N
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Description

2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate is a complex organic compound with the molecular formula C24H16N2O3. It is known for its unique structure, which includes a benzoyl group, a cyano group, and a dihydroisoquinoline moiety.

Preparation Methods

The synthesis of 2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The cyano group and benzoyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2-benzoyl-1-cyano-1,2-dihydroisoquinolin-7-yl benzoate can be compared with other similar compounds, such as:

    2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Lacks the benzoate ester group, which may affect its solubility and reactivity.

    1-cyano-1,2-dihydroisoquinolin-7-yl benzoate: Lacks the benzoyl group, which may influence its biological activity and chemical stability.

    2-benzoyl-1,2-dihydroisoquinolin-7-yl benzoate:

Properties

CAS No.

67335-02-8

Molecular Formula

C24H16N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

(2-benzoyl-1-cyano-1H-isoquinolin-7-yl) benzoate

InChI

InChI=1S/C24H16N2O3/c25-16-22-21-15-20(29-24(28)19-9-5-2-6-10-19)12-11-17(21)13-14-26(22)23(27)18-7-3-1-4-8-18/h1-15,22H

InChI Key

JRMHNSFCGXFUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2C#N)C=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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